molecular formula C25H25BrN2O3 B15020085 4-[(4-bromobenzyl)oxy]-N'-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide

4-[(4-bromobenzyl)oxy]-N'-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide

Katalognummer: B15020085
Molekulargewicht: 481.4 g/mol
InChI-Schlüssel: RYSZNZYNZOGIEG-WPWMEQJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure, which includes bromophenyl and butoxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the reaction of 4-bromobenzohydrazide with 2-butoxybenzaldehyde in the presence of a suitable solvent such as methanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acids, while reduction can produce benzyl alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific combination of bromophenyl and butoxyphenyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C25H25BrN2O3

Molekulargewicht

481.4 g/mol

IUPAC-Name

4-[(4-bromophenyl)methoxy]-N-[(E)-(2-butoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C25H25BrN2O3/c1-2-3-16-30-24-7-5-4-6-21(24)17-27-28-25(29)20-10-14-23(15-11-20)31-18-19-8-12-22(26)13-9-19/h4-15,17H,2-3,16,18H2,1H3,(H,28,29)/b27-17+

InChI-Schlüssel

RYSZNZYNZOGIEG-WPWMEQJKSA-N

Isomerische SMILES

CCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br

Kanonische SMILES

CCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.